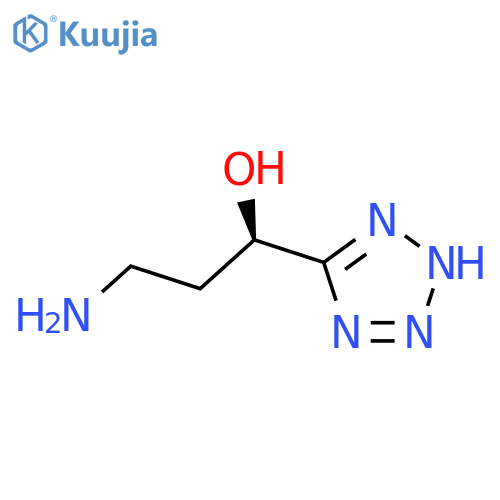Cas no 2227697-48-3 ((1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol)

(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1817538
- 2227697-48-3
- (1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol
-
- インチ: 1S/C4H9N5O/c5-2-1-3(10)4-6-8-9-7-4/h3,10H,1-2,5H2,(H,6,7,8,9)/t3-/m1/s1
- InChIKey: GLKYUJWGYHZKNN-GSVOUGTGSA-N
- ほほえんだ: O[C@@H](C1N=NNN=1)CCN
計算された属性
- せいみつぶんしりょう: 143.08070993g/mol
- どういたいしつりょう: 143.08070993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 101Ų
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817538-0.25g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 0.25g |
$1735.0 | 2023-06-01 | ||
| Enamine | EN300-1817538-0.05g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 0.05g |
$1584.0 | 2023-06-01 | ||
| Enamine | EN300-1817538-5.0g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 5g |
$5470.0 | 2023-06-01 | ||
| Enamine | EN300-1817538-10.0g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 10g |
$8110.0 | 2023-06-01 | ||
| Enamine | EN300-1817538-2.5g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 2.5g |
$3696.0 | 2023-06-01 | ||
| Enamine | EN300-1817538-1.0g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 1g |
$1887.0 | 2023-06-01 | ||
| Enamine | EN300-1817538-0.1g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 0.1g |
$1660.0 | 2023-06-01 | ||
| Enamine | EN300-1817538-0.5g |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol |
2227697-48-3 | 0.5g |
$1811.0 | 2023-06-01 |
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
(1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olに関する追加情報
Compound Introduction: (1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol (CAS No. 2227697-48-3)
The compound (1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol, identified by its CAS number 2227697-48-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a tetrazole moiety and an amino group in its molecular structure suggests versatile reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of tetrazole derivatives in the development of novel therapeutic agents. The tetrazole ring, known for its stability and ability to participate in hydrogen bonding interactions, has been incorporated into various bioactive molecules. In particular, the substitution pattern of the tetrazole ring can significantly influence the pharmacological properties of the compound. The specific arrangement of atoms in (1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol positions it as a promising candidate for further exploration in this domain.
The stereochemical configuration at the chiral center (indicated by the (1R) designation) is another critical aspect of this compound. Chiral drugs often exhibit distinct pharmacological profiles depending on their stereochemistry, making the precise control of such centers essential for drug development. The synthesis of enantiomerically pure forms of this compound would be a significant step forward, enabling researchers to evaluate its biological activity with greater confidence.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional molecules capable of interacting with multiple biological targets. The structural features of (1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol make it an attractive candidate for such applications. The amino group provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific therapeutic needs. Additionally, the tetrazole moiety can serve as a pharmacophore, contributing to interactions with biological receptors or enzymes.
One particularly intriguing aspect of this compound is its potential role as a precursor for more complex drug candidates. The combination of an amino group and a tetrazole ring offers numerous possibilities for chemical modification, enabling the creation of molecules with enhanced potency or selectivity. For instance, linking this scaffold to other bioactive units could yield novel compounds with improved pharmacokinetic profiles or reduced side effects.
The field of drug discovery has seen significant advancements in computational methods for predicting molecular interactions. These tools have become indispensable for designing and optimizing lead compounds like (1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can rapidly assess the compound's binding affinity to various biological targets. This approach accelerates the drug discovery process and reduces the time required to identify promising candidates for further experimental validation.
In conclusion, (1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol (CAS No. 2227697-48-3) represents a compelling molecule with significant potential in pharmaceutical research. Its unique structural features—comprising both an amino group and a tetrazole moiety—make it a versatile scaffold for further chemical exploration and biological evaluation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
2227697-48-3 ((1R)-3-amino-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol) 関連製品
- 2680685-13-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid)
- 771581-13-6(2-3-(difluoromethoxy)phenylethan-1-amine)
- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)
- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 2172012-58-5(2-butyloxane-2-carbaldehyde)
- 107484-83-3(1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)
- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)
- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)
- 1564541-05-4(3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)




